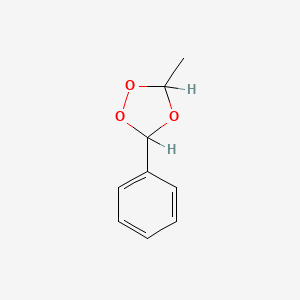
3-Methyl-5-phenyl-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-phenyl-1,2,4-trioxolane is an organic compound with the molecular formula C9H10O3 It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of an alkene with ozone, followed by reduction. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale ozonolysis reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted trioxolanes. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of trioxolanes.
Medicine: Research is ongoing to explore its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-phenyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cell damage. In the context of drug delivery, the compound can release active pharmaceutical ingredients in response to specific triggers, such as the presence of ferrous iron .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Arterolane: Another antimalarial compound with a 1,2,4-trioxolane ring.
OZ439: A synthetic trioxolane with improved pharmacokinetic properties compared to artemisinin.
Uniqueness
3-Methyl-5-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which influences its reactivity and stability. Its ability to undergo selective reactions and release active species under specific conditions makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23888-16-6 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI-Schlüssel |
ALYBYLAFJFYDLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(OO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
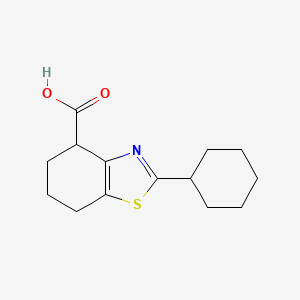
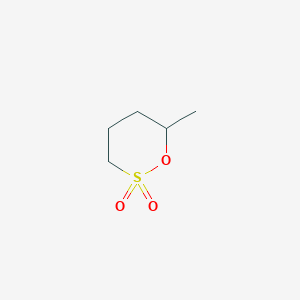
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)


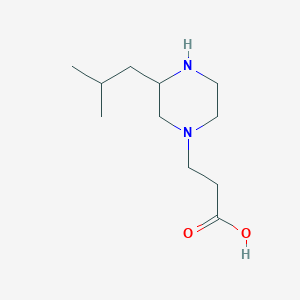
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
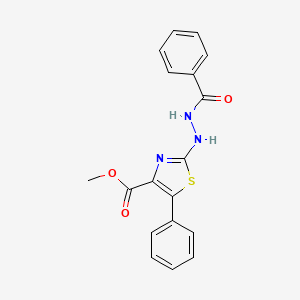

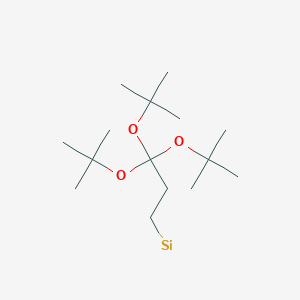
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

